Cyclopentyl-(2,4-dimethoxy-benzyl)-amine
CAS No.: 356092-74-5
Cat. No.: VC21320507
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356092-74-5 |
---|---|
Molecular Formula | C14H21NO2 |
Molecular Weight | 235.32 g/mol |
IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine |
Standard InChI | InChI=1S/C14H21NO2/c1-16-13-8-7-11(14(9-13)17-2)10-15-12-5-3-4-6-12/h7-9,12,15H,3-6,10H2,1-2H3 |
Standard InChI Key | LSYCGNNWVCZOGE-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1)CNC2CCCC2)OC |
Canonical SMILES | COC1=CC(=C(C=C1)CNC2CCCC2)OC |
Introduction
Chemical Identity and Nomenclature
Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is an organic compound with several synonyms in chemical literature. It represents a class of benzylamine derivatives with specific substitution patterns.
Identification Parameters
The compound is uniquely identified through the following parameters:
Parameter | Value |
---|---|
IUPAC Name | Cyclopentyl-(2,4-dimethoxy-benzyl)-amine |
Common Synonyms | N-(2,4-dimethoxybenzyl)cyclopentanamine, N-Cyclopentyl-2,4-dimethoxybenzenemethanamine |
Molecular Formula | C₁₄H₂₁NO₂ |
Molecular Weight | 235.33 g/mol |
CAS Registry Number | 356092-74-5 |
The compound contains multiple functional groups including a cyclopentyl ring, a benzyl group with methoxy substituents at the 2 and 4 positions, and a secondary amine linkage . This specific arrangement contributes to its chemical behavior and potential applications in synthetic chemistry.
Structural Features
The structure of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine consists of three primary components:
-
A cyclopentyl ring (five-membered cycloalkane)
-
A benzyl group with two methoxy (-OCH₃) substituents at positions 2 and 4
-
A secondary amine (-NH-) that bridges the cyclopentyl and benzyl moieties
This molecular arrangement creates a compound with both lipophilic and hydrophilic regions, which influences its solubility profile and potential for biological interactions.
Physical and Chemical Properties
Understanding the physical and chemical properties of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is crucial for its proper handling, storage, and application in various research settings.
Physical Properties
The compound exists as a solid at room temperature with the following physical characteristics:
Property | Value | Note |
---|---|---|
Physical State | Solid | At room temperature |
Boiling Point | 348.2±27.0 °C | Predicted value |
Density | 1.05±0.1 g/cm³ | Predicted value |
Storage Requirements | Room temperature | Suggested condition |
These physical properties are important considerations for laboratory handling and storage protocols .
Chemical Properties
The chemical behavior of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine is influenced by its functional groups:
Property | Value | Note |
---|---|---|
pKa | 9.55±0.20 | Predicted value |
Reactivity | Secondary amine reactivity | Potential for various chemical transformations |
Solubility | Soluble in organic solvents | Based on structural features |
The secondary amine group makes this compound potentially useful in various chemical reactions, including nucleophilic substitutions and additions . The predicted pKa value of approximately 9.55 suggests that the compound can function as a weak base in chemical reactions.
Supplier | Product Number | Quantity | Purity | Price (as of 2021) |
---|---|---|---|---|
Matrix Scientific | 010839 | 500 mg | Not specified | $200 |
Matrix Scientific | 010839 | 1 g | Not specified | $308 |
AK Scientific | 1484AE | 1 g | Not specified | $465 |
American Custom Chemicals | CHM0306555 | 5 mg | 95.00% | $496.51 |
Crysdot | CD12079404 | 5 g | 95+% | $874 |
CP Lab Safety | ALA-C348331-100mg | 100 mg | ≥97% | Not specified |
These pricing points (as of December 2021) reflect the specialized nature of this chemical and its targeted applications in research settings .
Product Specifications
Commercial supplies of Cyclopentyl-(2,4-dimethoxy-benzyl)-amine typically come with specific purity requirements:
Parameter | Typical Specification |
---|---|
Purity | ≥95% to ≥97% |
Appearance | Not specified in search results |
Lead Time | 5 days (CP Lab Safety) |
Minimum Purchase | 2 units (CP Lab Safety) |
These specifications ensure the reliability and reproducibility of research results when using this compound .
Safety Parameter | Classification |
---|---|
Hazard Code | Xi |
Hazard Class | IRRITANT |
Storage Restrictions | Room temperature |
The irritant classification suggests potential for skin, eye, or respiratory irritation upon direct contact or exposure .
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